1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound characterized by its complex structure featuring multiple functional groups. Its molecular formula is , indicating the presence of fluorine, methoxy, and trifluoromethylthio substituents on a benzene ring. This compound is classified as a fluorinated aromatic compound, which has garnered attention in various fields of chemistry due to its unique properties and potential applications.
This compound can be synthesized through various chemical reactions, typically involving the introduction of fluorine and trifluoromethylthio groups onto a benzene derivative. The synthesis often utilizes specific reagents under controlled conditions to achieve the desired substitutions.
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene falls under the category of fluorinated aromatic compounds. These compounds are known for their applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their enhanced reactivity and stability imparted by the fluorine atoms.
The synthesis of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (commonly organic solvents like acetonitrile). Industrial methods may utilize continuous flow reactors to enhance yield and efficiency while minimizing by-products.
The molecular structure of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene features:
COC1=C(C(=C(C=C1)F)SC(F)(F)F)OCXYZ12345678901,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with biological targets. The presence of fluorine and methoxy groups influences its reactivity and binding affinity to enzymes and receptors. This modulation can affect various biochemical pathways, making it a candidate for research in medicinal chemistry.
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene has several scientific applications:
This compound exemplifies the growing interest in fluorinated compounds within the scientific community, highlighting their versatility and importance in modern chemistry.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: